Ethyl 4-amino-6-methoxynicotinate
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Overview
Description
Ethyl 4-amino-6-methoxynicotinate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with nicotinic acid or its derivatives.
Reaction Steps: The process involves the introduction of an amino group at the 4-position and a methoxy group at the 6-position. This can be achieved through a series of reactions including nitration, reduction, and methoxylation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at the amino and methoxy groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different substituted pyridines.
Scientific Research Applications
Ethyl 4-amino-6-methoxynicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Industry: The compound finds use in the chemical industry for the production of various intermediates and fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-amino-6-methoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, influencing its binding affinity to receptors and enzymes.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound from which Ethyl 4-amino-6-methoxynicotinate is derived.
4-Aminopyridine: A compound with a similar structure but lacking the methoxy group.
6-Methoxypyridine: A compound with a methoxy group but lacking the amino group.
Uniqueness: this compound is unique due to the presence of both amino and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4-amino-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-5-11-8(13-2)4-7(6)10/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
GWXDXZAQFKWMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)OC |
Origin of Product |
United States |
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